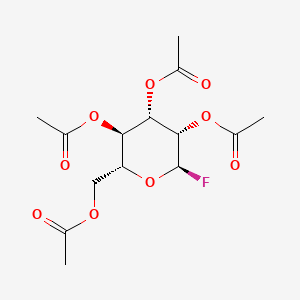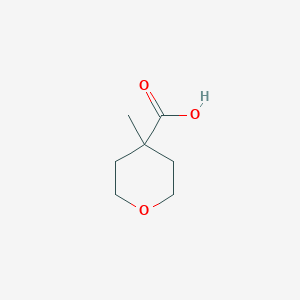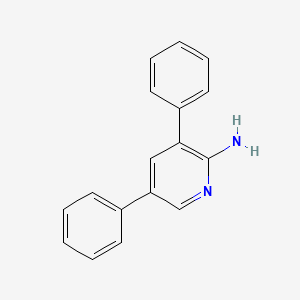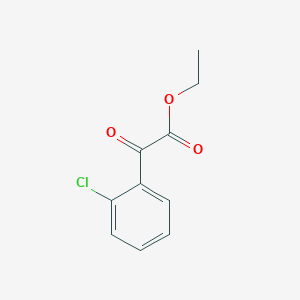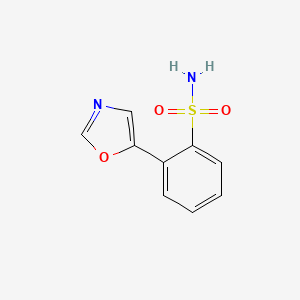
2-氧唑-5-基苯磺酰胺
描述
2-Oxazol-5-yl-benzenesulfonamide is a chemical compound with the molecular formula C9H8N2O3S . It belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of 2-Oxazol-5-yl-benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and an oxazole ring . The oxazole ring is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .作用机制
The mechanism of action of 2-Oxazol-5-yl-benzenesulfonamide is not fully understood. It is believed that 2-Oxazol-5-yl-benzenesulfonamide acts by inhibiting the growth of bacteria and fungi by interfering with their metabolism. It is also thought to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
2-Oxazol-5-yl-benzenesulfonamide has been studied for its potential effects on the biochemical and physiological processes of organisms. It has been found to inhibit the growth of bacteria and fungi, as well as to interfere with the activity of enzymes involved in the synthesis of nucleic acids and proteins. 2-Oxazol-5-yl-benzenesulfonamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
实验室实验的优点和局限性
The main advantage of 2-Oxazol-5-yl-benzenesulfonamide is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 2-Oxazol-5-yl-benzenesulfonamide is that its mechanism of action is not fully understood. In addition, it is not very stable and can easily decompose when exposed to heat or light.
未来方向
The potential medical applications of 2-Oxazol-5-yl-benzenesulfonamide are still being explored. Further research is needed to better understand its mechanism of action and to identify new therapeutic uses. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 2-Oxazol-5-yl-benzenesulfonamide. Finally, research is needed to explore the potential applications of 2-Oxazol-5-yl-benzenesulfonamide in the fields of biotechnology and nanotechnology.
科学研究应用
青光眼药物研发
2-氧唑-5-基苯磺酰胺:已被确定为治疗青光眼的潜在药物候选者。 它作为人类碳酸酐酶 II 的异构体选择性抑制剂起作用,是治疗青光眼的靶标 。该化合物对 hCA II 异构体表现出高度选择性的抑制常数 (Ki),使其成为眼科的潜在治疗剂。
抗菌应用
该化合物已证明与碳青霉烯类和氨基糖苷类等抗生素具有联合增效作用,对耐药菌如粪肠球菌、粪链球菌和大肠杆菌有效 。这表明它有可能用于提高现有抗生素的疗效,特别是针对耐药菌株。
抗单胺氧化酶活性
2-氧唑-5-基苯磺酰胺的抗单胺氧化酶作用已在体外观察到,表明其在单胺氧化酶抑制剂有效的疾病治疗中具有潜在的应用价值 。这包括抑郁症和帕金森病等疾病,其中 MAO 抑制剂起着至关重要的作用。
碳酸酐酶抑制用于利尿剂
碳酸酐酶参与多种生理过程,包括利尿。碳酸酐酶抑制剂可用作利尿剂治疗水肿或高血压等疾病。 2-氧唑-5-基苯磺酰胺的选择性抑制特性可用于开发新的利尿剂药物 。
肿瘤学研究
碳酸酐酶的抑制对肿瘤学具有重要意义,因为这些酶参与肿瘤生长和转移2-氧唑-5-基苯磺酰胺由于其对与癌症生物学相关的碳酸酐酶异构体的抑制作用,可以作为潜在的抗癌药物进行探索 。
抗癫痫药物研究
人类碳酸酐酶抑制剂已被研究用于其治疗癫痫的潜力。 鉴于2-氧唑-5-基苯磺酰胺对碳酸酐酶异构体的选择性抑制,它可能为抗癫痫药物开发提供新的途径 。
生化分析
Biochemical Properties
2-Oxazol-5-yl-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as dihydropteroate synthase prevents the incorporation of para-aminobenzoic acid into dihydrofolic acid, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial cell growth and replication.
Cellular Effects
The effects of 2-Oxazol-5-yl-benzenesulfonamide on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound’s antibacterial activity results in the inhibition of cell wall synthesis and protein production This leads to cell death and the prevention of bacterial proliferation
Molecular Mechanism
At the molecular level, 2-Oxazol-5-yl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria . By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition leads to a decrease in folic acid production, which is essential for DNA synthesis and cell division in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxazol-5-yl-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease slightly due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth over several days.
Dosage Effects in Animal Models
The effects of 2-Oxazol-5-yl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Oxazol-5-yl-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as dihydropteroate synthase, which plays a crucial role in the folic acid synthesis pathway in bacteria The compound’s inhibition of this enzyme disrupts the production of dihydrofolic acid, leading to a decrease in folic acid and subsequent inhibition of DNA synthesis
Transport and Distribution
Within cells and tissues, 2-Oxazol-5-yl-benzenesulfonamide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Oxazol-5-yl-benzenesulfonamide is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase . In mammalian cells, the compound may also localize to the nucleus, where it could potentially affect gene expression and other nuclear processes. The presence of specific targeting signals or post-translational modifications may influence the compound’s localization to particular subcellular compartments.
属性
IUPAC Name |
2-(1,3-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXEFVQNJHUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302936 | |
| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87489-00-7 | |
| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87489-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


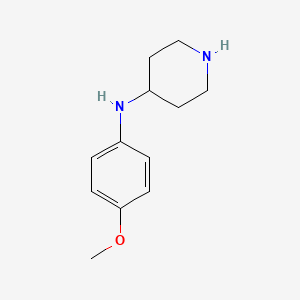

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)


![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
